2-Methyl-2-phenylthiazolidine
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Overview
Description
2-Methyl-2-phenylthiazolidine is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylthiazolidine can be synthesized through the reaction of acetophenone with cysteamine. This process involves the formation of a thiazolidine ring by the condensation of the carbonyl group of acetophenone with the amine group of cysteamine .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylthiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-phenylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its neuroprotective and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylthiazolidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Thiazolidine: A parent compound with similar structural features.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiazolidinone: A derivative with a carbonyl group at the second position
Uniqueness: 2-Methyl-2-phenylthiazolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
CAS No. |
770-86-5 |
---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H13NS/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
XJJXLHLQVUIRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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